molecular formula C17H24N6O4 B2375344 ethyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898437-52-0

ethyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No.: B2375344
CAS No.: 898437-52-0
M. Wt: 376.417
InChI Key: MDLHXAXCRPMCLO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiasthmatic Activity : A study developed derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for antiasthmatic activity, focusing on vasodilator effects and phosphodiesterase 3 inhibition (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Synthesis and Crystallization Studies

  • Crystallization : The compound's synthesis and crystallization from ethyl acetate were investigated, revealing its structural aspects (Carvalho, Emmerling, & Schneider, 2007).

Antimicrobial and Anticancer Activity

Cognitive Enhancement Studies

  • Memory Facilitation : A study synthesized certain derivatives and examined their effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).

Chemical Reactions and Synthesis

  • Halocyclization : Research on the halocyclization of this compound led to the formation of various derivatives, indicating its reactivity and potential applications in chemical synthesis (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell signaling and regulation.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-4-6-23-13-14(20(3)17(26)19-15(13)25)18-16(23)22-9-7-21(8-10-22)11-12(24)27-5-2/h4H,1,5-11H2,2-3H3,(H,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHXAXCRPMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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